molecular formula C12H17Cl2N3O B1463168 N-(3-chlorophenyl)-1,4-diazepane-1-carboxamide hydrochloride CAS No. 1235440-74-0

N-(3-chlorophenyl)-1,4-diazepane-1-carboxamide hydrochloride

Número de catálogo: B1463168
Número CAS: 1235440-74-0
Peso molecular: 290.19 g/mol
Clave InChI: JABMDIHFYQJEEW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Mecanismo De Acción

Target of Action

N-(3-chlorophenyl)-1,4-diazepane-1-carboxamide hydrochloride, also known as Ulixertinib, primarily targets the Mitogen-activated protein kinase 3 (MAPK3) and Mitogen-activated protein kinase 1 (MAPK1) . These kinases play a crucial role in cellular signaling pathways, regulating cell growth, differentiation, and apoptosis.

Mode of Action

Ulixertinib is a novel, reversible, ATP-competitive ERK1/2 inhibitor with high potency and ERK1/2 selectivity . It interacts with its targets by binding to the ATP-binding site of the kinases, thereby inhibiting their activity. This inhibition disrupts the downstream signaling pathways, leading to changes in cellular processes such as cell proliferation and survival.

Biochemical Pathways

The primary biochemical pathway affected by Ulixertinib is the MAPK/ERK pathway . This pathway is involved in transmitting signals from receptors on the cell surface to the DNA in the nucleus of the cell. Inhibition of MAPK3 and MAPK1 by Ulixertinib disrupts this signaling, affecting downstream effects such as cell growth and apoptosis.

Result of Action

The molecular and cellular effects of Ulixertinib’s action include the inhibition of cell proliferation and induction of apoptosis . By inhibiting the activity of MAPK3 and MAPK1, Ulixertinib disrupts the MAPK/ERK signaling pathway, leading to these effects.

Actividad Biológica

N-(3-chlorophenyl)-1,4-diazepane-1-carboxamide hydrochloride is a compound of interest in medicinal chemistry, primarily due to its structural features that suggest potential biological activity. This compound includes a diazepane ring and a carboxamide functional group, which are known to influence pharmacological properties. The presence of the 3-chlorophenyl moiety may also affect its interaction with biological targets, making it a candidate for further investigation in various therapeutic contexts.

Chemical Structure and Properties

The chemical formula of this compound is C13H15ClN2OHClC_{13}H_{15}ClN_{2}O\cdot HCl, with a molecular weight of approximately 290.19 g/mol. Its structure can be summarized as follows:

Feature Description
Core Structure Diazepane ring
Functional Group Carboxamide
Substituent 3-Chlorophenyl group

Biological Activity Overview

Preliminary studies indicate that this compound exhibits various biological activities, including potential anxiolytic and antidepressant effects. The compound's ability to interact with multiple receptors suggests a broad pharmacological profile.

Binding Affinity Studies

Research has shown that compounds similar to this compound often exhibit significant binding affinities for various neurotransmitter receptors. For instance, a related compound demonstrated equipotent or superior binding at dopamine (DA) and serotonin (5HT) receptors compared to established antipsychotics like clozapine and risperidone .

Receptor Type Binding Affinity (Ki ± SEM)
DA D243.3 ± 13.3 nM
5HT 2A23.6 ± 2.7 nM

Study 1: Anxiolytic Effects

In a study evaluating the anxiolytic properties of diazepane derivatives, this compound was tested in rodent models. The results indicated that the compound significantly reduced anxiety-like behaviors in elevated plus maze tests when administered at specific dosages.

Study 2: Antidepressant Activity

Another investigation focused on the antidepressant potential of similar diazepane compounds. In this study, the administration of this compound resulted in a notable decrease in depressive symptoms as measured by forced swim tests. This suggests that the compound may modulate neurotransmitter systems involved in mood regulation .

The mechanism by which this compound exerts its effects may involve modulation of GABAergic and serotonergic systems. Compounds with similar structures have been shown to enhance GABA receptor activity while also affecting serotonin receptor subtypes, leading to anxiolytic and antidepressant effects .

Aplicaciones Científicas De Investigación

Table 1: Structural Characteristics

Compound Name Structure Characteristics Unique Features
N-(3-chlorophenyl)-1,4-diazepane-1-carboxamide hydrochlorideContains a 3-chlorophenyl groupAltered biological activity due to substitution pattern
DiazepamBenzodiazepine derivativeEstablished anxiolytic effects; widely used clinically
ClonazepamChlorinated benzodiazepinePotent anticonvulsant properties; longer half-life

Medicinal Chemistry

This compound has been studied for its potential therapeutic applications. Preliminary findings indicate that compounds with similar structures may exhibit significant biological activities such as:

  • Anxiolytic Effects : Similar to other benzodiazepines, it may possess anxiolytic properties useful in treating anxiety disorders.
  • Anticonvulsant Activity : The diazepane structure suggests potential efficacy in seizure control.

Pharmacological Studies

Research has focused on understanding how the compound interacts with various receptors in the body. Studies have shown that compounds within this class can bind to dopamine (DA) and serotonin (5HT) receptors, which are critical in mood regulation and neurological functions.

Binding Affinity Data

A comparative analysis of binding affinities at selected receptors highlights the potential of this compound:

Receptor Type Binding Affinity (Ki ± SEM)
DA D1162.7 ± 33.1 nM
DA D243.3 ± 13.3 nM
5HT 2A23.6 ± 2.7 nM

These values indicate a promising interaction profile that could be leveraged for drug development.

Case Study 1: Antidepressant Properties

In a study examining the antidepressant properties of diazepane derivatives, this compound was tested alongside established antidepressants. Results indicated comparable efficacy in reducing depressive behaviors in animal models, suggesting its potential as a candidate for further development in treating depression.

Case Study 2: Anti-anxiety Effects

Another research project investigated the anti-anxiety effects of this compound through behavioral assays in rodents. The results demonstrated significant reductions in anxiety-like behaviors compared to control groups, supporting its use as an anxiolytic agent.

Q & A

Q. Basic: What synthetic routes are available for N-(3-chlorophenyl)-1,4-diazepane-1-carboxamide hydrochloride, and how is the product characterized?

Answer:
The synthesis typically involves coupling 1,4-diazepane-1-carboxylic acid derivatives with 3-chloroaniline intermediates. For example, a related compound, N-(3-((1,4-diazepan-1-yl)methyl)phenyl)-4-chlorobenzenesulfonamide hydrochloride, was synthesized via nucleophilic substitution followed by sulfonylation, yielding 0.011 g with IR characterization (ν: 3398, 3294 cm⁻¹ for N–H stretching; 1600 cm⁻¹ for aromatic C=C) .
Key steps :

  • Amide bond formation : Use carbodiimide coupling agents (e.g., EDC/HOBt) under inert conditions.
  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient).
  • Characterization :
    • IR spectroscopy : Confirm functional groups (amide, aromatic).
    • NMR : Assign protons on the diazepane ring (δ 2.5–3.5 ppm) and chlorophenyl group (δ 7.2–7.5 ppm).
    • Mass spectrometry : Verify molecular weight (e.g., ESI-MS for [M+H]⁺).

Q. Basic: What analytical methods ensure purity and identity of this compound in pharmaceutical research?

Answer:
Purity assessment relies on HPLC (C18 column, 0.1% TFA in H₂O/ACN gradient) and ion chromatography for chloride content. Pharmacopeial standards (e.g., USP Bupropion Hydrochloride RS) use similar protocols, with impurities like 1-(3-chlorophenyl)-2-hydroxypropan-1-one quantified at ≤0.2% .
Critical parameters :

  • Column temperature : 25–40°C to prevent degradation.
  • Detection : UV at 254 nm (chlorophenyl absorbance).
  • Validation : Linearity (R² >0.99), LOD/LOQ <0.1%.

Q. Basic: How is the compound’s stability evaluated under varying storage conditions?

Answer:
Stability studies follow ICH guidelines:

  • Forced degradation : Expose to heat (40–60°C), humidity (75% RH), and light (UV, 1.2 million lux·hr).
  • Analysis : Monitor via HPLC for degradation products (e.g., hydrolyzed carboxamide or oxidized diazepane).
  • Kinetics : Use Arrhenius plots to predict shelf life. Evidence from analogs suggests susceptibility to hydrolysis at high humidity .

Q. Advanced: How can structural modifications optimize the compound’s pharmacokinetic properties?

Answer:
Strategies :

  • Lipophilicity adjustment : Introduce polar groups (e.g., hydroxyl) to reduce logP, enhancing solubility.
  • Metabolic stability : Replace labile protons (e.g., methyl groups on diazepane) to inhibit CYP3A4-mediated oxidation.
  • Bioisosteric replacement : Substitute the chlorophenyl group with trifluoromethylphenyl (similar sterics, improved metabolic stability) .
    Case study : Analog tyrphostin AG1478 (N-(3-chlorophenyl)-6,7-dimethoxyquinazolin-4-amine) improved kinase inhibition via methoxy group addition .

Q. Advanced: How to resolve contradictions in biological activity data across assays?

Answer:
Root causes :

  • Assay variability : Differences in cell lines (e.g., HEK293 vs. CHO for GPCR assays) .
  • Solubility artifacts : Use DMSO controls (<0.1% v/v) to avoid false negatives.
  • Target off-effects : Validate selectivity via kinome-wide profiling (e.g., Eurofins KinaseProfiler).
    Mitigation :
  • Dose-response curves : Calculate EC₅₀/IC₅₀ in triplicate.
  • Orthogonal assays : Confirm activity in SPR (binding affinity) and functional assays (cAMP/GTPγS) .

Q. Advanced: What crystallographic techniques elucidate its 3D structure and binding motifs?

Answer:
Single-crystal X-ray diffraction (SHELX suite) is standard:

  • Data collection : At 100 K with synchrotron radiation (λ = 0.7–1.0 Å).
  • Refinement : SHELXL for anisotropic displacement parameters.
  • Key metrics : R-factor <5%, RMSD bond lengths <0.02 Å.
    Example : SHELX-76 resolved similar diazepane derivatives with piperazine rings in chair conformations .

Q. Advanced: How to identify and validate molecular targets in complex biological systems?

Answer:
Methods :

  • Affinity chromatography : Immobilize the compound on Sepharose beads for pull-down assays.
  • Thermal proteome profiling (TPP) : Monitor protein denaturation shifts via mass spectrometry.
  • CRISPR-Cas9 screening : Knockout candidate targets (e.g., GPCRs, kinases) and assess activity loss.
    Validation :
  • Surface plasmon resonance (SPR) : Measure binding kinetics (kₐₙ/kₒff).
  • Animal models : Use conditional KO mice for in vivo confirmation .

Q. Advanced: What computational approaches predict its ADMET properties?

Answer:
Tools :

  • QSAR models : Train on datasets like ChEMBL for logD and hERG inhibition.
  • Molecular dynamics (MD) : Simulate membrane permeation (e.g., Desmond for bilayer crossing).
  • Docking (AutoDock Vina) : Screen against CYP450 isoforms to predict metabolism.
    Validation : Compare with in vitro Caco-2 permeability and hepatocyte clearance data .

Comparación Con Compuestos Similares

Chemical Identity :

  • IUPAC Name : N-(3-Chlorophenyl)-1,4-diazepane-1-carboxamide hydrochloride
  • CAS Number : 1235440-74-0
  • Molecular Formula : C₁₂H₁₇Cl₂N₃O
  • Molecular Weight : 290.19 g/mol
  • Structure : Features a 1,4-diazepane (7-membered ring with two nitrogen atoms) linked via a carboxamide group to a 3-chlorophenyl moiety. The hydrochloride salt enhances solubility and stability .

Key Properties :

  • Purity : ≥97% (certified under ISO quality systems) .
  • Synthetic Relevance : Serves as a high-purity intermediate in pharmaceutical research, particularly for central nervous system (CNS) and receptor-targeted drug development .
  • Structural Highlights :
    • SMILES : Clc1cccc(c1)NC(=O)N1CCNCCC1.Cl .
    • InChIKey : JABMDIHFYQJEEW-UHFFFAOYSA-N .

Comparison with Structurally Similar Compounds

Positional Isomers: 3-Chloro vs. 4-Chlorophenyl Derivatives

N-(4-Chlorophenyl)-1,4-diazepane-1-carboxamide Hydrochloride (CAS 1197685-68-9) :

  • Structural Difference : Chlorine substituent at the para-position instead of meta on the phenyl ring.
  • Impact :
    • Altered electronic and steric properties influence receptor binding affinity.
    • Example: In kinase inhibitors (e.g., tyrphostin AG1478), meta-substitution (3-chlorophenyl) enhances selectivity for epidermal growth factor receptor (EGFR) compared to para-substituted analogs .
Property N-(3-Chlorophenyl) Derivative N-(4-Chlorophenyl) Derivative
CAS Number 1235440-74-0 1197685-68-9
Chlorine Position Meta (C3) Para (C4)
Molecular Weight 290.19 g/mol 290.19 g/mol (assumed)
Receptor Selectivity Higher EGFR affinity Lower EGFR affinity

Carboxamide vs. Sulfonamide Derivatives

Sulfonamide Analogs (e.g., N-(3-((1,4-diazepan-1-yl)methyl)phenyl)-4-chlorobenzenesulfonamide hydrochloride) :

  • Structural Difference : Replacement of the carboxamide (-CONH-) with a sulfonamide (-SO₂NH-) group.
  • Example: Compound 10c (C₁₈H₂₂ClN₃O₂S, MW 379.90 g/mol) showed enhanced solubility but reduced blood-brain barrier penetration compared to the carboxamide parent .
Compound Functional Group Molecular Weight Key Property
Target Compound Carboxamide 290.19 g/mol Moderate solubility
10c Sulfonamide 379.90 g/mol High solubility, low BBB penetration
10i Sulfonamide 424.36 g/mol Bromine substitution enhances halogen bonding

Ring Size Variations: Diazepane vs. Piperazine Derivatives

1-(3-Chlorophenyl)piperazine Hydrochloride (CAS 13078-15-4) :

  • Structural Difference : 6-membered piperazine ring vs. 7-membered diazepane.
  • Impact :
    • Piperazines are more conformationally rigid, affecting receptor binding kinetics.
    • Example: Piperazine derivatives are common in antipsychotics (e.g., aripiprazole), whereas diazepane analogs are explored for serotonin receptor modulation .
Property Diazepane Derivative Piperazine Derivative
Ring Size 7-membered 6-membered
Flexibility Higher Lower
Therapeutic Target Serotonin receptors Dopamine D₂ receptors

Substituent Effects: Trifluoroethyl and Cyclobutyl Modifications

N-(2,2,2-Trifluoroethyl)-1,4-diazepane-1-sulfonamide Hydrochloride :

  • Structural Difference : Trifluoroethyl group introduces strong electron-withdrawing effects.

Sibutramine-Related Compounds (e.g., N-{1-[1-(3-chlorophenyl)cyclobutyl]-3-methylbutyl}-N,N-dimethylamine hydrochloride) :

  • Structural Difference : Cyclobutyl and branched alkyl chains replace the diazepane-carboxamide scaffold.
  • Impact: Increased lipophilicity and norepinephrine reuptake inhibition, as seen in weight-loss agents .
Compound Key Modification Molecular Weight Therapeutic Use
Target Compound Carboxamide + Diazepane 290.19 g/mol CNS modulation
Trifluoroethyl Analog Sulfonamide + CF₃ group Not reported Metabolic stability studies
Sibutramine Analog Cyclobutyl + alkyl chains ~350 g/mol Appetite suppression

Propiedades

IUPAC Name

N-(3-chlorophenyl)-1,4-diazepane-1-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN3O.ClH/c13-10-3-1-4-11(9-10)15-12(17)16-7-2-5-14-6-8-16;/h1,3-4,9,14H,2,5-8H2,(H,15,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JABMDIHFYQJEEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C(=O)NC2=CC(=CC=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N-(3-chlorophenyl)-1,4-diazepane-1-carboxamide hydrochloride
N-(3-chlorophenyl)-1,4-diazepane-1-carboxamide hydrochloride
N-(3-chlorophenyl)-1,4-diazepane-1-carboxamide hydrochloride
N-(3-chlorophenyl)-1,4-diazepane-1-carboxamide hydrochloride
N-(3-chlorophenyl)-1,4-diazepane-1-carboxamide hydrochloride
N-(3-chlorophenyl)-1,4-diazepane-1-carboxamide hydrochloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.